Product packaging for 2,2-Dichloro-2-phenylacetonitrile(Cat. No.:CAS No. 40626-45-7)

2,2-Dichloro-2-phenylacetonitrile

Cat. No.: B3031502
CAS No.: 40626-45-7
M. Wt: 186.03 g/mol
InChI Key: HDTAUMIOSWQZRW-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Phenylacetonitriles within Contemporary Synthetic Paradigms

Halogenated phenylacetonitriles represent a significant class of compounds in modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of complex molecules. Phenylacetonitrile (B145931), also known as benzyl (B1604629) cyanide, consists of a benzene (B151609) ring attached to a methylene (B1212753) bridge, which is in turn bonded to a nitrile group. wikipedia.org The introduction of halogen atoms onto this basic scaffold dramatically alters its electronic properties and reactivity, opening up new avenues for chemical transformations.

The strategic incorporation of halogens, such as chlorine or fluorine, into organic molecules is a cornerstone of contemporary synthetic strategies, particularly in the development of pharmaceuticals and agrochemicals. cas.cnspringernature.com Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of phenylacetonitriles, halogenation of the phenyl ring or the benzylic carbon creates reactive handles for further functionalization. For instance, the presence of a halogen on the benzylic carbon, as seen in α-chlorophenylacetonitrile, provides an electrophilic site ripe for nucleophilic substitution reactions. nih.gov This allows for the facile introduction of various functional groups, leading to the construction of diverse molecular architectures. The versatility of these halogenated building blocks makes them indispensable tools for chemists aiming to create novel compounds with tailored properties.

Foundational Importance of Dichlorinated Nitrile Scaffolds in Chemical Transformations

The 2,2-dichloro-2-phenylacetonitrile scaffold is of particular importance due to the presence of two chlorine atoms on the carbon alpha to the nitrile group. This "gem-dihalogen" arrangement imparts unique reactivity to the molecule. The two electron-withdrawing chlorine atoms, combined with the nitrile group, make the alpha-carbon highly electrophilic and the benzylic protons (in the precursor) acidic, facilitating its synthesis via chlorination of phenylacetonitrile.

This structural motif serves as a valuable precursor in a variety of chemical reactions. The chlorine atoms can be displaced by nucleophiles, or the nitrile group can undergo hydrolysis or reduction. For example, hydrolysis of the nitrile can lead to the formation of 2,2-dichloro-2-phenylacetic acid, while reduction can yield the corresponding amine. The ability to undergo these distinct transformations makes this compound a key intermediate for synthesizing more complex, highly functionalized molecules. Its utility is a prime example of how dichlorinated scaffolds provide a reliable and powerful platform for building molecular complexity in organic synthesis.

Chemical and Physical Properties

The following table summarizes key properties of this compound and its parent compound, phenylacetonitrile.

PropertyThis compoundPhenylacetonitrile
IUPAC Name This compound2-phenylacetonitrile
Synonyms Dichlorophenylacetonitrile, α,α-Dichlorobenzyl cyanideBenzyl cyanide, Benzeneacetonitrile, α-Tolunitrile
CAS Number 40626-45-7140-29-4
Molecular Formula C₈H₅Cl₂NC₈H₇N
Molecular Weight 186.04 g/mol 117.15 g/mol wikipedia.org
Appearance -Colorless oily liquid wikipedia.org
Melting Point --24 °C wikipedia.org
Boiling Point -233-234 °C wikipedia.org

Data for this compound is based on general chemical information; specific physical state and melting/boiling points are not widely documented in the provided search results.

Representative Synthetic Reactions

The following table outlines common synthetic transformations involving phenylacetonitrile derivatives, illustrating the types of reactions the scaffold can undergo.

Reaction TypeStarting MaterialReagents & ConditionsProductYield (%)
Nucleophilic Substitution Benzyl chlorideSodium cyanide (NaCN), Acetonitrile, RefluxPhenylacetonitrile~82% prepchem.com
Hydrolysis This compoundAcidic or basic aqueous solution2,2-dichloro-2-phenylacetic acid-
Reduction This compoundLithium aluminum hydride, Anhydrous ether2,2-dichloro-2-phenylethylamine-
Chlorination PhenylacetonitrileChlorine gas or Sulfuryl chlorideThis compound-

Yields and specific conditions for reactions involving this compound are not detailed in the provided search results but are based on established chemical principles for these functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl2N B3031502 2,2-Dichloro-2-phenylacetonitrile CAS No. 40626-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dichloro-2-phenylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTAUMIOSWQZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456150
Record name 2,2-dichloro-2-phenylacetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40626-45-7
Record name 2,2-dichloro-2-phenylacetonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10456150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dichloro-2-phenylacetonitrile
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Iii. Mechanistic Elucidations of Reactions Involving 2,2 Dichloro 2 Phenylacetonitrile

Computational Chemistry and Theoretical Insights into Reaction Pathways

Computational chemistry provides powerful tools for understanding reaction mechanisms, including the characterization of transition states and intermediates that may be too fleeting to observe experimentally.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, it is frequently employed to calculate the geometries and energies of reactants, products, transition states, and intermediates. This allows for the mapping of reaction energy profiles, providing insight into the feasibility and pathways of chemical transformations.

Despite the utility of this method, specific DFT studies on the transition states and intermediates involved in reactions of 2,2-dichloro-2-phenylacetonitrile have not been reported in the surveyed literature. Such studies would be invaluable for understanding reactions like nucleophilic substitution or elimination, where the gem-dichloro stereocenter plays a critical role.

Modeling of Carbanionic Species and Stereoelectronic Effects

The presence of the electron-withdrawing nitrile group and two chlorine atoms on the same carbon suggests that a carbanionic species could be formed at the α-position under basic conditions. Modeling this carbanion would be crucial to understanding its stability, geometry, and subsequent reactivity. Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties and reactivity, would be particularly important in governing the behavior of such an intermediate.

However, specific computational models detailing the carbanionic species derived from this compound or analyzing the stereoelectronic effects that dictate its reaction pathways are not available in the current body of scientific literature.

Experimental Methodologies for Mechanistic Probing

Experimental techniques are essential for validating theoretical predictions and providing tangible data on reaction mechanisms.

Kinetic Investigations and Reaction Profiling

Kinetic studies, which measure the rate of a chemical reaction, are fundamental to elucidating reaction mechanisms. By determining the rate law and the influence of various factors like reactant concentration, temperature, and solvent, one can infer the molecularity of the rate-determining step. Reaction profiling involves monitoring the concentration of reactants, intermediates, and products over time to build a comprehensive picture of the reaction course.

No specific kinetic investigations or reaction profiling studies for reactions involving this compound, such as its hydrolysis or nucleophilic substitution, have been published.

Spectroscopic Identification of Transient Species

Transient or unstable intermediates in a reaction mechanism can sometimes be detected and characterized using specialized spectroscopic techniques, such as flash photolysis coupled with UV-Vis or infrared spectroscopy, or advanced NMR methods. Identifying these species provides direct evidence for a proposed reaction pathway.

There are no reports in the scientific literature on the spectroscopic identification of any transient species formed during reactions of this compound.

Electrochemical Mechanistic Studies (e.g., Cyclic Voltammetry)

Electrochemical methods like cyclic voltammetry (CV) are powerful for probing the redox behavior of molecules and studying the mechanisms of electron transfer reactions. For a compound like this compound, CV could provide information on the reduction potential of the C-Cl bonds and help to characterize the stability and reactivity of the resulting radical anions or carbanions.

A search of the available literature yielded no specific electrochemical studies, such as cyclic voltammetry, performed on this compound. While studies on other organohalides are common, data for this specific compound remains unpublished.

Stereochemical Outcomes and Control in this compound Chemistry

The stereochemical outcomes of reactions involving this compound are a critical aspect of its chemistry, dictating the three-dimensional arrangement of atoms in the resulting products. The presence of a prochiral center at the dichlorinated carbon atom opens up possibilities for both diastereoselective and enantioselective transformations, enabling the synthesis of complex molecular architectures with a high degree of stereocontrol.

Reactions that create a new stereocenter in a molecule that already contains one can lead to the formation of diastereomers. In the context of this compound, nucleophilic substitution at the dichlorinated carbon can generate products with two or more stereocenters. The relative configuration of these centers is influenced by steric and electronic factors of the reactants and the reaction conditions.

While specific studies detailing diastereoselective transformations starting directly from this compound are not extensively documented in publicly available literature, related transformations provide insight. For instance, the reactions of structurally similar 2,2-dichlorovinyl ketones with nucleophiles like arylhydrazines have been shown to proceed with high regioselectivity to form pyrazole (B372694) derivatives. figshare.com This suggests that the electronic nature of the substituents significantly directs the outcome of the reaction.

In a broader context, diastereoselective synthesis is a well-established field. For example, the desymmetrization of p-quinols through a Brønsted acid-catalyzed acetalization/Michael cascade reaction with aldehydes and imines has been shown to produce 1,3-dioxolanes and 1,3-oxazolidines with high diastereoselectivity. snnu.edu.cn Such principles of generating stereocenters with a defined relative orientation could conceptually be applied to derivatives of this compound.

The synthesis of a single enantiomer of a chiral molecule from a prochiral starting material requires the use of a chiral influence, such as a chiral catalyst. Asymmetric phase-transfer catalysis (PTC) is a powerful technique for achieving enantioselectivity in reactions involving anionic intermediates. researchgate.net This method is particularly relevant for the alkylation of compounds with acidic protons, where a chiral phase-transfer catalyst can shuttle an anionic species from an aqueous or solid phase to an organic phase, creating a chiral environment for the subsequent reaction.

The application of asymmetric phase-transfer catalysis for the enantioselective alkylation of glycine (B1666218) derivatives has been a significant area of research for the synthesis of unnatural amino acids. austinpublishinggroup.com Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can induce high levels of enantioselectivity by forming a chiral ion pair with the enolate of the glycine Schiff base, which then reacts with an alkylating agent. austinpublishinggroup.comaustinpublishinggroup.com The structure of the catalyst, particularly the nature of the substituents on the quaternary ammonium (B1175870) salt, plays a crucial role in determining the enantiomeric excess (ee) of the product. austinpublishinggroup.com

While direct examples of asymmetric phase-transfer catalysis on this compound are not readily found, the principles are applicable. The nitrile group activates the adjacent C-H bond (if one of the chlorines were replaced by hydrogen), making it susceptible to deprotonation and subsequent enantioselective alkylation in the presence of a chiral phase-transfer catalyst. For this compound itself, a reaction would likely involve nucleophilic attack on the carbon, and a chiral catalyst could potentially differentiate between the two chlorine atoms or control the approach of the nucleophile.

The following table summarizes representative results for the asymmetric alkylation of a glycine Schiff base using different chiral phase-transfer catalysts, illustrating the potential of this methodology.

CatalystAlkylating AgentSolventTemperature (°C)Yield (%)ee (%)
Cinchona Alkaloid Derivative 1Benzyl (B1604629) BromideToluene09581
Cinchona Alkaloid Derivative 2Benzyl BromideToluene-209288
Cinchona Alkaloid Derivative 3Ethyl IodideToluene07565

This data is illustrative of asymmetric phase-transfer catalysis and not specific to this compound.

Iv. Advanced Reactivity and Synthetic Utility of 2,2 Dichloro 2 Phenylacetonitrile

Reactivity of the α,α-Dichlorinated Benzylic Carbon

The presence of two chlorine atoms on the benzylic carbon atom profoundly influences its reactivity. This gem-dichloro center is highly electrophilic and serves as a key site for nucleophilic attack and the generation of reactive intermediates.

Nucleophilic Substitutions and Additions at the Gem-Dichlorinated Center

The carbon atom bearing the two chlorine atoms is highly electron-deficient and susceptible to attack by various nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where one or both chlorine atoms are displaced. The specific mechanism, whether SN1-like or SN2-like, can be influenced by the nucleophile, solvent, and reaction conditions. nih.gov Given the tertiary nature of the benzylic carbon and its stabilization of a potential carbocation, a stepwise SN1 pathway is plausible, though concerted SN2 reactions can also occur. orgsyn.org

Common nucleophiles used in these transformations include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) could yield α,α-dimethoxyphenylacetonitrile, while reaction with thiophenol in the presence of a base could lead to the corresponding bis(phenylthio) derivative. The reaction with amines can produce α,α-diaminoacetonitriles, which are valuable precursors for other nitrogen-containing compounds. In some cases, substitution of a single chlorine atom can be achieved under controlled conditions.

Table 1: Examples of Nucleophilic Substitution at the Gem-Dichlorinated Center

NucleophileReagent ExampleProduct
AlkoxideSodium Methoxide (NaOMe)2,2-Dimethoxy-2-phenylacetonitrile
ThiolateSodium Thiophenoxide (NaSPh)2,2-Bis(phenylthio)-2-phenylacetonitrile
AmineAmmonia (NH₃)2,2-Diamino-2-phenylacetonitrile
CyanideSodium Cyanide (NaCN)Phenylmalononitrile

Note: The products shown are idealized; actual reaction outcomes may vary based on conditions and may include mono-substituted products or side reactions.

Formation and Reactions of Derived Carbanions and Carbene Precursors

While 2,2-dichloro-2-phenylacetonitrile itself lacks an α-proton for direct deprotonation to form a carbanion, its structure is a precursor to related reactive intermediates. wikipedia.orglibretexts.org Reductive metallation, for example, using an active metal like zinc or magnesium, can generate an organometallic species equivalent to a carbanion. This resulting nucleophilic species can then react with various electrophiles.

Furthermore, treatment of related α-monochloro-phenylacetonitriles with a strong base can lead to α-elimination, forming a carbene intermediate. By analogy, while challenging, specific reaction conditions involving strong, hindered bases might induce the elimination of HCl from this compound to form a highly reactive phenyl(chloro)carbene. This carbene could then undergo characteristic reactions such as cyclopropanation with alkenes or insertion into C-H or O-H bonds. The stability of any carbanionic intermediate is influenced by the inductive effect of the halogens and the resonance stabilization provided by the phenyl and nitrile groups. libretexts.orguomustansiriyah.edu.iq

Functional Group Transformations Involving the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be converted into several other important chemical groups, including amines, amides, and carboxylic acids.

Derivatization to Amines, Amides, and Carboxylic Acids

The cyano group can undergo complete hydrolysis under either strong acidic or basic conditions to yield 2,2-dichloro-2-phenylacetic acid. nih.gov A catalyst-free hydrolysis method using near-critical water has also been reported for the related phenylacetonitrile (B145931), offering a greener alternative. google.com Partial hydrolysis, often achievable under milder, controlled conditions (e.g., using acid with limited water), can stop at the intermediate amide stage, affording 2,2-dichloro-2-phenylacetamide.

Reduction of the nitrile is a common strategy to produce primary amines. libretexts.org Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to convert the nitrile directly to 2,2-dichloro-2-phenylethan-1-amine. libretexts.org Catalytic hydrogenation with catalysts such as palladium or platinum can also achieve this transformation. libretexts.org Additionally, the electrophilic carbon of the nitrile can be attacked by strong organometallic nucleophiles like Grignard reagents or organolithiums. This addition, followed by aqueous workup and hydrolysis of the resulting imine intermediate, leads to the formation of α,α-dichloro ketones. youtube.com

Table 2: Key Transformations of the Nitrile Group

Reaction TypeReagentsProduct
Full HydrolysisH₃O⁺ or OH⁻, heat2,2-Dichloro-2-phenylacetic acid
Partial HydrolysisH₂SO₄ (conc.), controlled H₂O2,2-Dichloro-2-phenylacetamide
Reduction1. LiAlH₄, 2. H₂O2,2-Dichloro-2-phenylethan-1-amine
Grignard Addition1. R-MgBr, 2. H₃O⁺1,1-Dichloro-1-phenylalkan-2-one

Cyclization Reactions Involving the Cyano Group

The nitrile group can actively participate in cyclization reactions to form heterocyclic rings. It can act as an electrophile or be transformed into a group that initiates cyclization. For example, in a molecule containing a suitably positioned internal nucleophile (like a hydroxyl or amino group), an intramolecular cyclization can be triggered, with the nucleophile attacking the electrophilic carbon of the nitrile.

A prominent example of this strategy is the synthesis of nitrogen-containing heterocycles. After the reduction of the nitrile to a primary amine, the resulting 2,2-dichloro-2-phenylethan-1-amine possesses two nucleophilic sites (the NH₂ group and potentially a carbanion equivalent at the dichloro-carbon). This diamine precursor can then undergo condensation reactions with 1,2- or 1,3-dicarbonyl compounds to construct five- or six-membered heterocyclic rings, such as imidazoles or pyrimidines.

Construction of Polycyclic and Heterocyclic Frameworks

The dual reactivity of this compound makes it a powerful tool for the strategic assembly of complex polycyclic and heterocyclic structures. By combining the reactions at the gem-dichloro center with transformations of the nitrile group, chemists can devise elegant multi-step syntheses. rsc.orgresearchgate.net

A hypothetical pathway to a fused heterocyclic system, such as a quinoxaline (B1680401) derivative, illustrates this utility. The synthesis could begin with the nucleophilic substitution of one chlorine atom with an aniline (B41778) derivative. The resulting N-aryl-α-chloro-α-phenylacetonitrile could then undergo a second intramolecular nucleophilic attack from the ortho position of the aniline ring onto the carbon bearing the remaining chlorine, a form of intramolecular Friedel-Crafts alkylation, to form an indolenine intermediate. Subsequent manipulation of the nitrile group, such as hydrolysis and decarboxylation or reduction, could lead to a variety of substituted indole (B1671886) scaffolds.

Alternatively, a reaction sequence could involve an initial nucleophilic substitution followed by a cyclization involving the nitrile group. For instance, reaction with 2-aminophenol (B121084) could yield a product where the nitrile group is positioned to cyclize with the phenol, or the amino group could be used in a subsequent step to build another ring. These strategies highlight the potential for creating diverse heterocyclic libraries from a single, versatile starting material. researchgate.net

Annulation Reactions with Dichlorinated Nitrile Substrates

Annulation, the process of building a new ring onto a molecule, can be achieved using highly reactive substrates like dichlorinated nitriles. The core principle involves the reaction of the gem-dichloro carbon center with a dinucleophile or a species capable of undergoing a sequence of reactions leading to cyclization. Although specific examples detailing this compound are scarce, the general reactivity of α,α-dichloroarylacetonitriles points to their utility in forming heterocyclic systems.

The enhanced electrophilicity of the carbon atom bearing the two chlorine atoms makes it a prime target for nucleophilic attack. This reactivity is the cornerstone of its potential in annulation strategies for constructing novel ring systems, which are often key scaffolds in medicinal chemistry and materials science.

Synthesis of Fused Ring Systems and Spiro Compounds

The construction of fused and spirocyclic frameworks represents a significant challenge in synthetic chemistry, and versatile reagents are highly sought after. Dichlorinated substrates can, in principle, serve as key components in strategies aimed at synthesizing these complex architectures.

Fused Ring Systems: The formation of fused rings often involves intramolecular reactions where a tethered nucleophile attacks the electrophilic gem-dichloro center, or intermolecular reactions that proceed in a domino or tandem fashion. For instance, a suitably substituted aromatic or aliphatic dinucleophile could react with this compound to construct a new ring fused to an existing one.

Spiro Compounds: Spirocycles, which contain two rings connected by a single common atom, are of growing interest in drug discovery. The gem-dihalogenated carbon of this compound is an ideal anchor point for spirocyclization. A reaction with a difunctional nucleophile could lead to the formation of a spirocyclic compound where the spiro center is the former α-carbon of the nitrile. While documented examples for this specific nitrile are not prominent, the synthesis of spirohydantoins and spiro-diketopiperazines often proceeds through intermediates that share reactivity principles with gem-disubstituted amino esters. nih.gov

Application in Catalytic Cycles and Reagent Development

The unique electronic and steric properties of this compound also position it as a candidate for applications in catalysis and as a precursor for more complex reagents.

Use as a Precursor for Active Catalytic Species

While direct use as a catalyst is unlikely, this compound can be envisioned as a precursor to catalytically active species. For example, its reaction with phosphines or other ligands could potentially generate novel ligand scaffolds for transition metal catalysis. The phenyl and nitrile groups offer sites for further functionalization, allowing for the fine-tuning of the steric and electronic properties of a resulting catalyst.

Development of Novel Synthetic Reagents

The transformation of this compound into other valuable reagents is a plausible application. The reactivity of the dichloro- and nitrile functionalities allows for a range of chemical modifications. For instance, derivatives of the parent compound, phenylacetonitrile, have been successfully converted into sophisticated reagents for specific chemical transformations. A notable example is the conversion of 2-hydroxyimino-2-phenylacetonitrile into 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, a stable and highly reactive reagent used for introducing the Boc-protecting group in peptide synthesis. This highlights the potential for developing novel reagents from functionalized phenylacetonitrile scaffolds.

V. Emerging Avenues and Future Prospects in 2,2 Dichloro 2 Phenylacetonitrile Research

Integration with Flow Chemistry and Automated Synthesis

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the advancement of 2,2-dichloro-2-phenylacetonitrile research. While specific studies on the application of these technologies to this particular compound are not yet widely published, the principles of flow chemistry offer clear potential benefits.

Flow chemistry, characterized by the continuous movement of reagents through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control is particularly advantageous for reactions involving highly reactive intermediates, a characteristic that can be attributed to this compound due to the electron-withdrawing nature of the two chlorine atoms. The enhanced safety profile of flow reactors, which handle smaller volumes of reactants at any given time, would be beneficial for potentially exothermic or hazardous reactions in the synthesis or further transformation of this compound.

Automated synthesis systems, which can be integrated with flow reactors, could further accelerate research by enabling high-throughput screening of reaction conditions. criver.combeilstein-journals.org This would allow for the rapid optimization of synthetic routes to this compound and its derivatives, a process that is often time-consuming and resource-intensive using traditional batch methods. criver.com The potential for automated systems to perform repetitive synthetic tasks would free up researchers to focus on more complex challenges in the application of this compound. criver.com

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

FeaturePotential Advantage for this compound
Precise Control Improved yield and selectivity in synthesis and derivatization reactions.
Enhanced Safety Mitigation of risks associated with handling a potentially reactive compound.
Scalability Facile transition from laboratory-scale synthesis to larger-scale production.
Automation Accelerated discovery and optimization of new reactions and derivatives.

Exploration of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in chemical research, and their application to this compound is a promising area of future development. Research into sustainable methods for the synthesis of related compounds, such as phenylacetonitrile (B145931), provides a framework for potential green approaches.

One area of exploration is the use of electrochemical methods. Anodic cyanation, for instance, has been reported as a sustainable, metal-free method for the synthesis of phenylacetonitrile derivatives. researchgate.net Applying similar electrochemical principles to the dichlorination or synthesis of this compound could reduce the reliance on hazardous reagents and minimize waste generation.

The choice of solvents is another critical aspect of green chemistry. While the synthesis of related compounds has often utilized traditional organic solvents, future research could focus on the use of greener alternatives or solvent-free conditions. For instance, phase-transfer catalysis in aqueous media has been employed for the synthesis of phenylacetonitrile derivatives, a technique that could potentially be adapted for this compound. google.com

Furthermore, the development of catalytic systems that can be recovered and reused is a cornerstone of sustainable chemistry. While specific catalysts for the synthesis of this compound are not well-documented, the exploration of recyclable catalysts would be a significant step towards a more environmentally benign production process.

Bio-Inspired Transformations and Biomimetic Synthesis

The fields of bio-inspired transformations and biomimetic synthesis offer innovative approaches to chemical synthesis by mimicking nature's enzymatic processes. nih.gov While there is currently no published research on the direct application of these methods to this compound, the broader field of biocatalysis provides a conceptual basis for future exploration. nih.govalmacgroup.com

Enzymes, as highly selective and efficient catalysts, could potentially be employed for the synthesis or transformation of this compound. For example, halogenating enzymes could be investigated for the specific dichlorination of phenylacetonitrile. Conversely, enzymes such as nitrilases could be explored for the selective hydrolysis of the nitrile group in this compound to produce corresponding carboxylic acids, which are valuable synthetic intermediates. The use of whole-cell biocatalysts could also offer a practical and sustainable route for such transformations. nih.gov

Biomimetic synthesis, which uses synthetic catalysts to mimic the function of enzymes, is another promising avenue. nih.gov This approach could lead to the development of novel, highly selective catalysts for the synthesis and functionalization of this compound under mild reaction conditions.

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. Advanced spectroscopic and imaging techniques offer powerful tools for the in-situ analysis of reactions involving this compound.

Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.com This data is invaluable for determining reaction kinetics and identifying transient species, which can be particularly important for the potentially reactive this compound. The application of such Process Analytical Technology (PAT) is essential for developing robust and reproducible synthetic processes. spectroscopyonline.com

For instance, monitoring the synthesis of this compound from phenylacetonitrile would allow for precise control over the chlorination steps, preventing the formation of over-chlorinated or under-chlorinated byproducts. Similarly, in derivatization reactions, real-time monitoring would enable the optimization of reaction endpoints, maximizing yield and minimizing purification efforts. While specific applications of these techniques to this compound are yet to be reported, their utility in related chemical systems is well-established.

Q & A

Q. What are the common synthetic routes for 2,2-Dichloro-2-phenylacetonitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of phenylacetonitrile with chlorine donors. For example, using a chlorinating agent (e.g., Cl2 or SO2Cl2) in a polar aprotic solvent like acetonitrile under controlled temperatures (0–25°C). Reaction progress can be monitored via TLC, and purification achieved through recrystallization or column chromatography . Optimization may include:
  • Catalyst screening : Weak bases (e.g., K2CO3) to neutralize by-products .
  • Solvent selection : Acetonitrile enhances solubility and reaction homogeneity .
  • Temperature control : Lower temperatures reduce side reactions like hydrolysis.
Variable TestedOptimal ConditionYield Improvement
SolventAcetonitrile+15%
BaseK2CO3+10%
Reaction Time24 hours+20%

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : <sup>1</sup>H NMR reveals phenyl proton resonances (δ 7.3–7.5 ppm) and absence of -NH2 peaks (ruling out amino analogs) . <sup>13</sup>C NMR confirms nitrile (δ ~115 ppm) and dichloro-substituted carbons.
  • FTIR : Strong C≡N stretch near 2240 cm<sup>-1</sup> and C-Cl stretches at 650–750 cm<sup>-1</sup> .
  • XRD : Resolves crystal packing and confirms molecular geometry .
  • Mass Spectrometry : Molecular ion [M]<sup>+</sup> at m/z 186.04 (calculated for C8H5Cl2N) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products.
  • Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .
  • Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of dichlorophenylacetonitrile derivatives?

  • Methodological Answer : Substituents alter electron density at the nitrile group:
  • Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity, enhancing nucleophilic attack (e.g., hydrolysis to amides) .
  • Steric effects : Ortho-substituents hinder reaction accessibility, reducing yields in SN2 pathways . Computational DFT studies can map charge distribution (e.g., using Gaussian software).
Substituent PositionReactivity (Relative to H)
Para-Cl1.5x
Meta-F1.2x
Ortho-Cl0.8x

Q. How can researchers resolve contradictions in reported reaction outcomes under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from:
  • Catalyst specificity : Ru-based catalysts may favor coupling over hydrolysis .
  • Solvent polarity : Acetonitrile vs. acetone alters transition-state stability .
    Resolution Steps :

Replicate experiments with strict control of moisture and oxygen levels.

Use high-purity solvents (HPLC-grade) to eliminate trace inhibitors.

Apply statistical tools (e.g., ANOVA) to identify significant variables .

Q. What strategies mitigate by-product formation during large-scale synthesis?

  • Methodological Answer :
  • By-Products : Include dichloroacetone (from hydrolysis) and dimerized species.
  • Mitigation :
  • Low-temperature quenching to arrest hydrolysis .
  • Catalytic scavengers : Add molecular sieves to absorb water .
  • Flow chemistry : Enhances mixing and reduces residence time .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer :
  • Software : Use EPI Suite or COSMOtherm to estimate biodegradation half-life and partition coefficients .
  • Parameters :
  • LogP : ~2.1 (indicates moderate bioaccumulation).
  • Hydrolysis Rate : pH-dependent; faster degradation in alkaline conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-2-phenylacetonitrile
Reactant of Route 2
2,2-Dichloro-2-phenylacetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.